

Application of IL-23R Inhibitor Peptide-1 in Murine Psoriasis Models

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Compound of Interest

Compound Name: *IL-23R inhibitor peptide-1*

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Application Notes

Interleukin-23 (IL-23) is a key cytokine implicated in the pathogenesis of psoriasis, a chronic autoimmune inflammatory skin disease. It primarily functions by promoting the survival and proliferation of T helper 17 (Th17) cells, which in turn produce pro-inflammatory cytokines like IL-17 and IL-22.[1][2][3] This cascade leads to keratinocyte hyperproliferation, immune cell infiltration, and the characteristic psoriatic plaques.[2][4] The IL-23 receptor (IL-23R) on the surface of Th17 cells is therefore a prime target for therapeutic intervention.

This document outlines the application of a novel IL-23R inhibitor, peptide 2305 (teeeqqly), referred to herein as **IL-23R inhibitor peptide-1**, in preclinical mouse models of psoriasis.[5] This peptide acts as a noncompetitive antagonist of the IL-23R, effectively blocking downstream signaling and subsequent inflammatory responses.[5] Its efficacy has been demonstrated in various inflammatory models, including an IL-23-induced ear inflammation model, making it a promising candidate for psoriasis therapy development.[5]

Two primary mouse models are discussed for evaluating the therapeutic potential of **IL-23R inhibitor peptide-1**: the Imiquimod (IMQ)-induced psoriasis model and the direct IL-23-induced ear inflammation model. The IMQ model, which relies on a TLR7/8 agonist to induce a robust IL-23/IL-17-mediated inflammatory response, closely mimics human plaque psoriasis.[6][7][8] The IL-23-induced model offers a more direct way to assess the specific inhibition of the IL-23 pathway.[9][10][11]

Key Experimental Parameters & Expected Outcomes

Successful application of **IL-23R inhibitor peptide-1** in these models is expected to result in a significant reduction in the clinical and histological signs of psoriasis. Key parameters for evaluation include:

- **Psoriasis Area and Severity Index (PASI) Score:** A reduction in erythema (redness), scaling, and induration (thickness) of the skin.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Epidermal Thickness:** A decrease in the thickness of the epidermal layer of the skin, as measured by histological analysis.[\[16\]](#)[\[17\]](#)
- **Pro-inflammatory Cytokine Levels:** A reduction in the expression of key inflammatory cytokines such as IL-17, IL-22, and TNF- α in skin tissue and serum.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Data Presentation

Table 1: Psoriasis Area and Severity Index (PASI) Scoring Criteria for Mice

Score	Erythema (Redness)	Scaling (Desquamation)	Induration (Thickness)
0	None	None	None
1	Slight	Slight	Slight
2	Moderate	Moderate	Moderate
3	Marked	Marked	Marked
4	Very Marked	Very Marked	Very Marked

The total PASI score is the sum of the scores for erythema, scaling, and thickness, with a maximum possible score of 12.[\[12\]](#)[\[13\]](#)[\[22\]](#)

Table 2: Representative Epidermal Thickness Measurements in Imiquimod-Induced Psoriasis Model

Treatment Group	Mean Epidermal Thickness (μm) ± SD
Naive Control	20.04 ± 3.68
Vehicle Control (IMQ-treated)	85.62 ± 17.55
IL-23R Inhibitor Peptide-1 (IMQ-treated)	45.31 ± 10.23
Positive Control (e.g., Clobetasol)	38.95 ± 8.76

Data are hypothetical and for illustrative purposes, based on typical findings in the literature. [\[22\]](#)

Table 3: Expected Changes in Pro-inflammatory Cytokine mRNA Expression in Skin Tissue

Treatment Group	IL-17A (Fold Change)	IL-23 (Fold Change)	TNF-α (Fold Change)
Naive Control	1.0	1.0	1.0
Vehicle Control (IMQ-treated)	15.5	10.2	8.7
IL-23R Inhibitor Peptide-1 (IMQ-treated)	4.2	3.8	3.1

Data are hypothetical and for illustrative purposes, based on typical findings in the literature. [\[20\]](#)

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis Mouse Model

Objective: To induce psoriasis-like skin inflammation in mice and assess the therapeutic efficacy of **IL-23R inhibitor peptide-1**.

Materials:

- 8-12 week old female BALB/c or C57BL/6 mice[22]
- 5% Imiquimod cream (e.g., Aldara™)[8]
- **IL-23R inhibitor peptide-1** solution
- Vehicle control for peptide
- Positive control (e.g., 0.1% Clobetasol propionate)
- Depilatory cream[8]
- Calipers for skin thickness measurement
- Reagents for euthanasia and tissue collection

Procedure:

- Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
- Hair Removal: Anesthetize the mice and remove the hair from a designated area on the back (e.g., 2x3 cm) using a depilatory cream.[8] Allow the skin to recover for 24 hours.
- Group Allocation: Randomly divide the mice into the following groups (n=6-8 per group):
 - Group 1: Naive Control (no treatment)
 - Group 2: Vehicle Control (IMQ + vehicle for peptide)
 - Group 3: **IL-23R Inhibitor Peptide-1** (IMQ + peptide treatment)
 - Group 4: Positive Control (IMQ + clobetasol)
- Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back of mice in Groups 2, 3, and 4 for 5-7 consecutive days.[6][8]
- Treatment Administration:

- Administer **IL-23R inhibitor peptide-1** systemically (e.g., intraperitoneal injection) or topically to Group 3, starting one day before or on the same day as the first imiquimod application, and continue daily throughout the experiment.
- Administer the vehicle to Group 2 following the same schedule.
- Apply the positive control topically to Group 4.
- Daily Monitoring and Scoring:
 - Record the body weight of each mouse daily.
 - Score the severity of skin inflammation daily using the PASI scoring system (Table 1).[\[12\]](#)
[\[15\]](#)
 - Measure the thickness of the back skin daily using calipers.
- Termination and Sample Collection:
 - On the final day of the experiment, euthanize the mice.
 - Collect blood samples for serum cytokine analysis.
 - Excise the treated skin area for histological analysis and cytokine mRNA expression analysis (RT-qPCR).
 - Collect the spleen and weigh it as an indicator of systemic inflammation.

Histological Analysis:

- Fix a portion of the skin tissue in 10% neutral buffered formalin.
- Embed the tissue in paraffin and cut 5 µm sections.[\[8\]](#)
- Stain the sections with Hematoxylin and Eosin (H&E).
- Examine the sections under a microscope for epidermal thickness, parakeratosis, and immune cell infiltration.[\[16\]](#)[\[17\]](#)

Cytokine Analysis:

- Isolate RNA from a portion of the skin tissue and perform RT-qPCR to quantify the mRNA expression of IL-17A, IL-23, and TNF- α .[\[20\]](#)
- Use ELISA or a multiplex assay to measure cytokine levels in the serum.[\[23\]](#)

Protocol 2: IL-23-Induced Ear Inflammation Model

Objective: To directly assess the inhibitory effect of **IL-23R inhibitor peptide-1** on IL-23-mediated inflammation.

Materials:

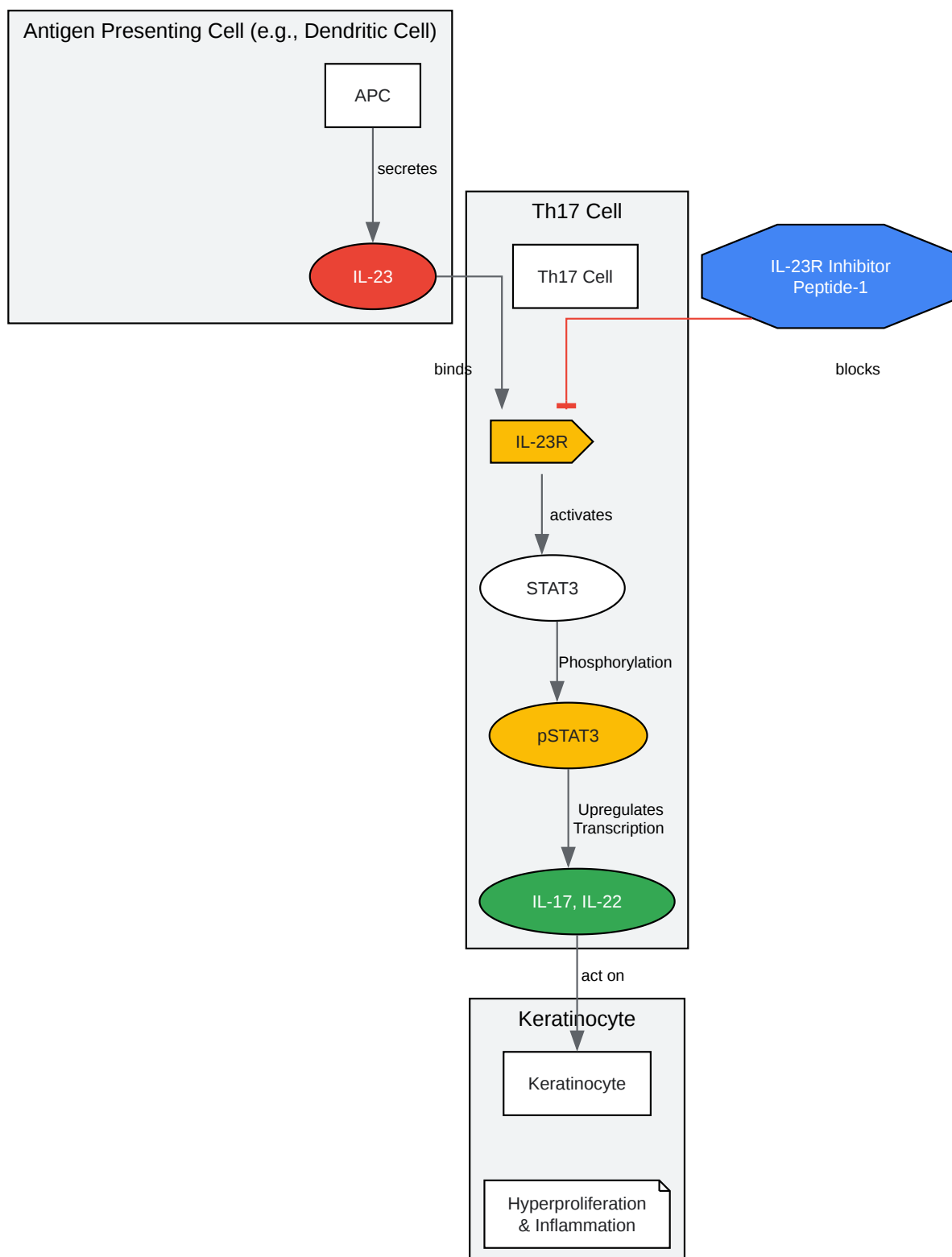
- 8-12 week old female BALB/c or C57BL/6 mice
- Recombinant mouse IL-23[\[10\]](#)
- **IL-23R inhibitor peptide-1** solution
- Vehicle control for peptide
- Phosphate-buffered saline (PBS)
- Calipers for ear thickness measurement

Procedure:

- Group Allocation: Randomly divide the mice into the following groups (n=6-8 per group):
 - Group 1: PBS Control
 - Group 2: IL-23 + Vehicle Control
 - Group 3: IL-23 + **IL-23R Inhibitor Peptide-1**
- Treatment Administration: Administer **IL-23R inhibitor peptide-1** or its vehicle systemically (e.g., intraperitoneal injection) to the respective groups.[\[5\]](#)

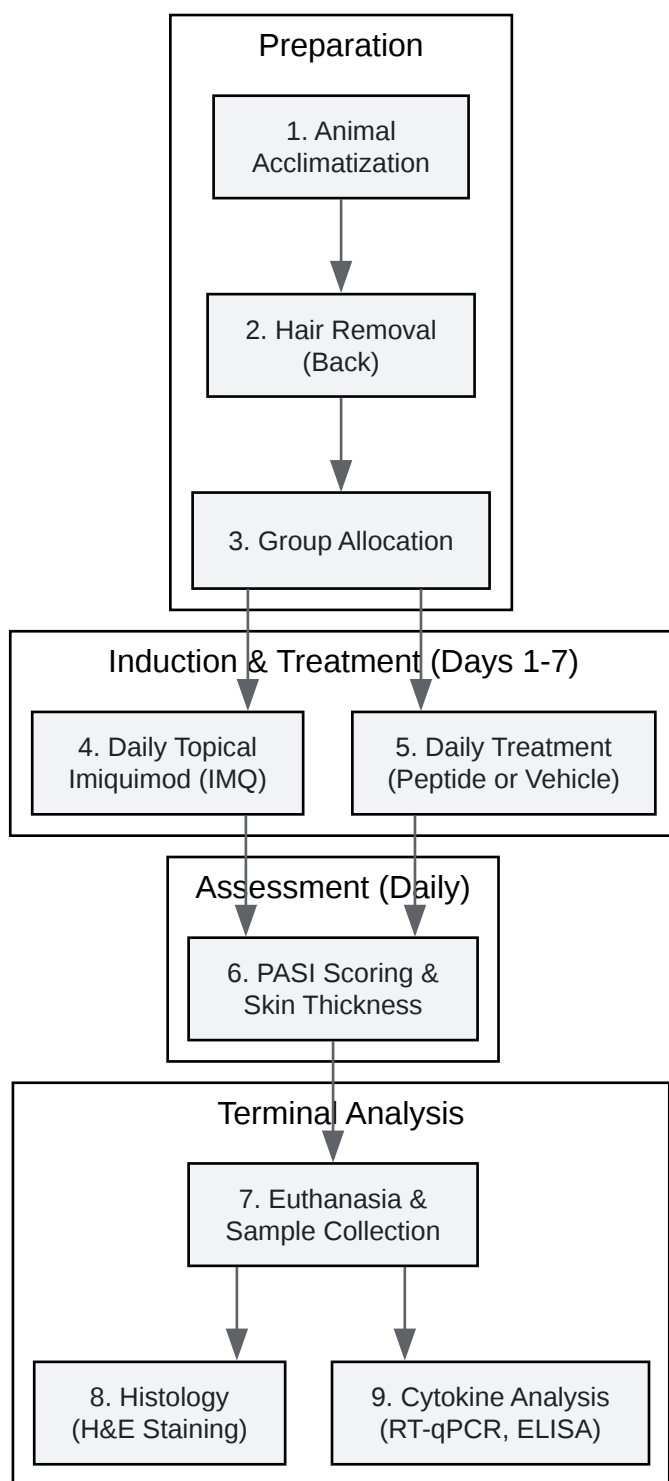
- **Induction of Inflammation:** After a predetermined time following treatment (e.g., 1-6 hours), inject a solution of recombinant mouse IL-23 (e.g., 0.5 µg in 20 µL PBS) intradermally into the pinna of the right ear of mice in Groups 2 and 3.^[10] Inject PBS into the right ear of Group 1. The left ear can serve as an internal control.
- **Measurement of Ear Thickness:** Measure the thickness of both ears using calipers at baseline (before injection) and at regular intervals post-injection (e.g., 24, 48, 72 hours).
- **Termination and Sample Collection:** At the end of the experiment, euthanize the mice and collect the ear tissue for histological or cytokine analysis as described in Protocol 1.

Visualizations



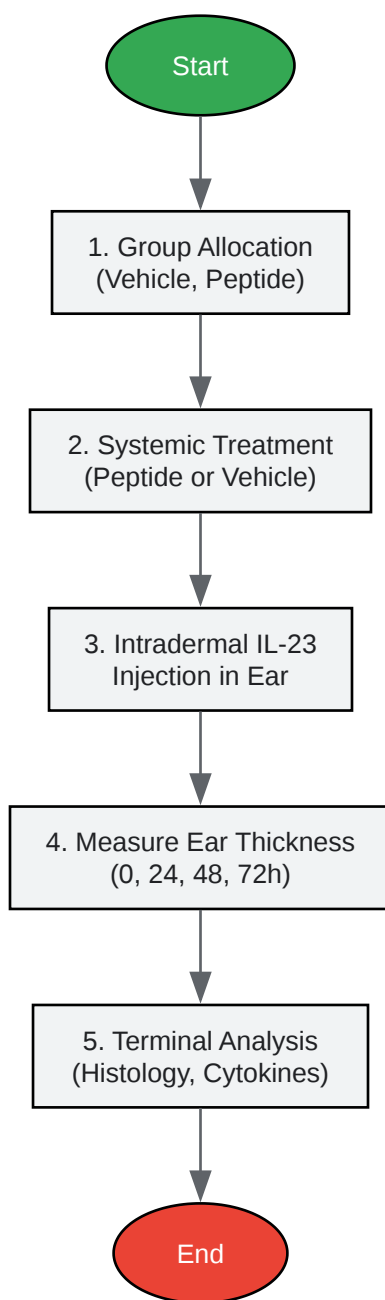
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Caption: IL-23 signaling pathway and the mechanism of action of **IL-23R inhibitor peptide-1**.



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Caption: Experimental workflow for the Imiquimod-induced psoriasis mouse model.



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Caption: Experimental workflow for the IL-23-induced ear inflammation model.

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References

- 1. Interleukin-23 and interleukin-17: Importance in pathogenesis and therapy of psoriasis [escholarship.org]
- 2. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 3. The IL-23/T17 pathogenic axis in psoriasis is amplified by keratinocyte responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. inotiv.com [inotiv.com]
- 11. imavita.com [imavita.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 18. Serum cytokine concentrations correlate with the severity of imiquimod and IL-23-induced psoriatic inflammation in mice [aimspress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]

- 22. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Ex vivo cytokine production in psoriatic disease: Towards specific signatures in cutaneous psoriasis and peripheral psoriatic arthritis [frontiersin.org]
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